molecular formula C17H18N4O2S B2818772 2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797270-20-2

2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2818772
CAS No.: 1797270-20-2
M. Wt: 342.42
InChI Key: LAUPHYXWLAULAA-UHFFFAOYSA-N
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Description

2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound with the molecular formula C17H18N4O2S and a molecular weight of 342.42 g/mol . This nitrile-containing compound features a complex structure combining substituted thiazole, piperidine, and pyridine rings, making it a valuable intermediate for medicinal chemistry and drug discovery research. While direct studies on this specific molecule are limited, its core structure shares key characteristics with potent pharmacological agents. Notably, piperazine- and piperidine-based compounds are actively investigated as P2X4 receptor (P2X4R) antagonists . The P2X4R is a ligand-gated ion channel activated by ATP, implicated in neuroinflammation, chronic pain, and cancer progression . Researchers are exploring related scaffolds to develop more potent and selective antagonists for these therapeutic areas. The molecular architecture of this compound suggests its potential utility in structure-activity relationship (SAR) studies. The presence of the 2,4-dimethylthiazole moiety and the piperidine carboxamide group is a common pharmacophore in bioactive molecules, often contributing to target binding and metabolic stability . The central ether linkage and terminal nitrile group provide additional vectors for chemical modification, allowing researchers to fine-tune the compound's physicochemical and pharmacological properties. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-15(24-12(2)20-11)17(22)21-8-5-14(6-9-21)23-16-13(10-18)4-3-7-19-16/h3-4,7,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUPHYXWLAULAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 306.39 g/mol. The compound features a piperidine ring substituted with a thiazole carbonyl group and a nicotinonitrile moiety, which contributes to its bioactivity.

Target Proteins

The primary target for this compound appears to be proteins involved in cell signaling and growth regulation. Similar compounds have been shown to interact with cereblon , a protein that plays a crucial role in various cellular processes, including protein degradation pathways.

Biochemical Pathways

The compound may influence several biochemical pathways:

  • Protein Degradation : By interacting with cereblon, it could facilitate the degradation of specific proteins involved in tumor growth.
  • Cell Cycle Regulation : Modulating the expression of cyclins and other regulatory proteins may affect cell cycle progression.
  • Signal Transduction : It might interfere with pathways such as MAPK or PI3K/Akt, which are critical for cell survival and proliferation.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit promising antitumor properties. For instance, derivatives tested on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity. The IC50 values for some related compounds ranged from 0.85μM0.85\,\mu M to 6.75μM6.75\,\mu M, indicating potent activity against cancer cells while showing moderate effects on normal fibroblast cells (MRC-5) .

CompoundCell LineIC50 (μM)Notes
Compound 5A5492.12 ± 0.21High activity
Compound 6HCC8275.13 ± 0.97Moderate activity
Compound 8NCI-H3586.75 ± 0.19Significant activity

Case Studies and Research Findings

A study focused on the synthesis of thiazole-based compounds revealed their potential in inhibiting cancer cell proliferation through various assays (MTS cytotoxicity and BrdU proliferation assays). The results indicated that structural modifications significantly influenced the biological activity of these compounds .

Additionally, the exploration of synthetic routes for creating analogs of this compound has opened avenues for optimizing its efficacy and selectivity against tumor cells.

Q & A

Basic: What are the common synthetic pathways for 2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Piperidine Modification : Piperidin-4-ol is functionalized with a 2,4-dimethylthiazole-5-carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

Coupling to Nicotinonitrile : The modified piperidine is coupled to 2-hydroxynicotinonitrile using Mitsunobu conditions (e.g., DIAD/TPP) to form the ether linkage .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures purity.
Key Parameters : Reaction yields depend on temperature control (0–25°C for coupling) and anhydrous conditions to prevent hydrolysis of the thiazole-carbonyl group .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Combined spectroscopic and chromatographic techniques are employed:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the thiazole (δ 2.4–2.6 ppm for methyl groups), piperidine (δ 3.5–4.0 ppm for oxy-piperidine), and nitrile (C≡N stretch at ~2200 cm1^{-1} in IR) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography (if applicable): Resolves stereochemistry of the piperidine-oxy linkage .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:
Statistical design of experiments (DoE) minimizes trial-and-error:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, a central composite design (CCD) optimizes Mitsunobu coupling efficiency .
  • Response Surface Methodology (RSM) : Maximizes yield while minimizing byproducts (e.g., hydrolysis of the thiazole group) .
  • Case Study : A 15% yield improvement was achieved by adjusting solvent polarity (THF → DMF) and reducing reaction time from 24h to 12h .

Advanced: What computational tools predict bioactivity and binding mechanisms?

Methodological Answer:
Hybrid computational-experimental workflows are used:

Molecular Docking : Software like AutoDock Vina models interactions with target enzymes (e.g., kinases). The thiazole-carbonyl group shows hydrogen bonding with active-site residues (e.g., Lys123 in kinase X) .

MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories. The piperidine-oxy linker enhances conformational flexibility, improving binding affinity .

QSAR Models : Predict IC50_{50} values using descriptors like logP, polar surface area, and H-bond acceptors .

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:
Contradictions arise from subtle structural variations. A systematic approach includes:

  • SAR Table Analysis : Compare analogs (see example below) to identify critical substituents .
Analog Modification Bioactivity (IC50_{50}, nM) Target
Target Compound None12 ± 2Kinase X
Analog A Thiazole → Oxazole>1000Kinase X
Analog B Piperidine → Pyrrolidine45 ± 5Kinase X
  • Mechanistic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kon_{on}/koff_{off}) to confirm target engagement .
  • Off-Target Screening : Pan-assay interference compounds (PAINS) filters eliminate false positives .

Advanced: What strategies improve metabolic stability without compromising potency?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterase-labile moieties) on the nicotinonitrile ring to enhance bioavailability .
  • Isotope Labeling : 2H^{2}H- or 19F^{19}F-substitution at metabolically vulnerable sites (e.g., piperidine methyl groups) slows hepatic clearance .
  • In Vitro Assays : Microsomal stability tests (human liver microsomes) quantify half-life improvements (e.g., t1/2_{1/2} increased from 0.5h to 2.5h) .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Reverse-phase C18 columns with MRM transitions (e.g., m/z 385 → 210 for quantification) achieve LODs of 0.1 ng/mL .
  • Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges removes phospholipids from plasma .
  • Validation : Follow FDA guidelines for linearity (R2^2 >0.99), precision (%CV <15%), and recovery (>80%) .

Advanced: How to design derivatives for selective kinase inhibition?

Methodological Answer:

  • Crystal Structure-Guided Design : Align derivatives with ATP-binding pockets (e.g., replace 2,4-dimethylthiazole with bulkier groups to exploit hydrophobic regions) .
  • Kinome-Wide Profiling : Eurofins KinaseProfiler® screens >400 kinases to assess selectivity .
  • Case Study : A 4-methyl substitution on the thiazole improved selectivity for Kinase X (IC50_{50} = 8 nM) over off-target Kinase Y (IC50_{50} = 1200 nM) .

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